molecular formula C₉H₁₄N₂O₄ B1147565 (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid CAS No. 192725-86-6

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

Cat. No.: B1147565
CAS No.: 192725-86-6
M. Wt: 214.22
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Description

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is a chiral compound with a unique structure that includes a tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid typically involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid: The enantiomer of the compound with different stereochemistry.

    2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutanoic Acid: A structural isomer with a different arrangement of atoms.

Uniqueness

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

192725-86-6

Molecular Formula

C₉H₁₄N₂O₄

Molecular Weight

214.22

Synonyms

(S)-Tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-pyrimidineacetic Acid; 

Origin of Product

United States

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